molecular formula C18H16BrNO3 B2542611 N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide CAS No. 331461-87-1

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide

Cat. No.: B2542611
CAS No.: 331461-87-1
M. Wt: 374.234
InChI Key: FJSBCUAMAKWQSK-VAWYXSNFSA-N
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Description

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide is a useful research compound. Its molecular formula is C18H16BrNO3 and its molecular weight is 374.234. The purity is usually 95%.
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Scientific Research Applications

Molecular Electronics and Synthetic Chemistry

N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxo-2-butenamide and related bromophenyl compounds are valuable as building blocks in molecular electronics. Their utility derives from the facile synthesis and functionalization of aryl bromides, which are precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecular wires are pivotal in developing molecular electronic devices due to their efficient synthetic transformations, indicating a broad application in synthetic and materials chemistry (Stuhr-Hansen et al., 2005).

Corrosion Inhibition

Compounds structurally similar to this compound have been studied for their corrosion inhibition properties on low carbon steel in hydrochloric acid solutions. These studies reveal that such compounds can effectively protect metal surfaces by increasing their concentration, which leads to higher protection efficiency. This application is vital in industrial settings where metal preservation is critical (Khalifa & Abdallah, 2011).

Anticancer Activity

Research into bromophenol derivatives, including structures akin to this compound, has demonstrated significant anticancer activities. For instance, a novel bromophenol derivative showed potent anticancer effects on human lung cancer cell lines by inducing cell cycle arrest and apoptosis through the ROS-mediated PI3K/Akt and the MAPK signaling pathways. This highlights the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).

Material Science and Conformational Studies

Phenacyl benzoates derivatives, related to the core structure of this compound, show significant commercial importance in synthetic and photochemistry applications. These compounds are used as photosensitive blocking groups due to their ease of cleavage under mild conditions, demonstrating their utility in material science and chemical synthesis (Kumar et al., 2014).

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSBCUAMAKWQSK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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